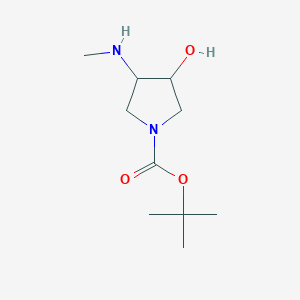

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its unique structural features.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via hydroxylation reactions.

Methylation: The amino group at the 4-position is methylated using methylating agents such as methyl iodide.

Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl groups to form the final compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: The amino group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups at the amino position.

Applications De Recherche Scientifique

Pharmacological Applications

-

Neuropharmacology :

- The compound may influence mood and cognitive functions due to its interaction with neurotransmitter systems. Studies indicate that it could serve as an intermediate in metabolic pathways associated with neurotransmitter synthesis.

- Research indicates that similar compounds have shown protective effects against neurodegenerative conditions by modulating amyloid beta peptide aggregation, which is crucial in Alzheimer's disease pathology .

-

Metabolic Processes :

- Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is structurally related to malic acid, which plays a vital role in the citric acid cycle. This connection enhances its relevance in energy production and metabolic regulation.

The biological activity of this compound has been explored through various studies:

- Cell Viability Assays : In vitro studies have demonstrated that derivatives of this compound can protect astrocyte cells from amyloid beta-induced toxicity, suggesting potential therapeutic applications in neurodegenerative diseases .

- Interaction Studies : Research highlights the importance of understanding how this compound behaves within biological systems, as it may interact with various receptors or enzymes involved in neurotransmission and metabolic processes .

Case Studies

Several case studies provide insights into the applications of this compound:

- Neuroprotective Effects :

-

Metabolic Pathway Interactions :

- Research has shown that compounds with similar structures can enhance metabolic efficiency by participating in key enzymatic reactions within the citric acid cycle, indicating potential applications in metabolic disorders.

Mécanisme D'action

The mechanism of action of tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- Tert-butyl 3-hydroxy-4-(aminomethyl)pyrrolidine-1-carboxylate

- Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate

- Tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

Comparison: Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is unique due to the presence of both hydroxy and methylamino groups on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in various synthetic and research applications .

Activité Biologique

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (CAS No. 203503-49-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 204.28 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring, a hydroxyl group, and a tert-butyl ester, which contribute to its pharmacological properties.

Research indicates that this compound may interact with various biological targets, particularly in the realm of neuropharmacology and metabolic regulation:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly through modulation of G-protein-coupled receptors (GPCRs). GPCRs are critical in mediating various physiological responses and are common targets for drug development .

- Inhibition of Enzymatic Activity : The compound's structural features suggest potential inhibition of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as diabetes or obesity.

Antioxidant Properties

This compound has demonstrated antioxidant activity in vitro. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Cytotoxicity Studies

Cell viability assays have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is essential for developing effective anticancer therapies that minimize side effects.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Neuroprotective Effects :

- Anticancer Activity :

- Metabolic Regulation :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12/h7-8,11,13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLLHXGWHBTSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.